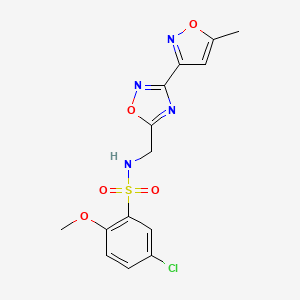

5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O5S/c1-8-5-10(18-23-8)14-17-13(24-19-14)7-16-25(20,21)12-6-9(15)3-4-11(12)22-2/h3-6,16H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWJZSLLRWANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxadiazole ring synthesis: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. Research indicates that it may exhibit activity against various diseases due to its ability to modulate biological pathways. The presence of the oxadiazole and isoxazole moieties suggests possible applications in developing agents targeting specific receptors or enzymes.

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures often possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Research

The unique structural features of 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suggest potential applications in cancer therapy. Compounds containing oxadiazole rings have been reported to exhibit anticancer properties by inhibiting tumor cell proliferation.

Neurological Studies

Given its potential interaction with neurotransmitter systems, this compound could be investigated for its effects on neurological disorders. The structural similarity to known modulators of glutamate receptors indicates possible applications in treating conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound 8P9

- Name : 5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide

- Key Differences : Replaces the 1,2,4-oxadiazole-isoxazole moiety with a 1,2-benzoxazole ring.

- Molecular Formula : C₁₆H₁₅ClN₂O₅S

- Properties : Higher hydrophobicity due to the benzoxazole ring, which may reduce solubility compared to the oxadiazole-isoxazole hybrid .

Compound 8PU

- Name : 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide

- Key Differences : Substitutes chloro with bromo and introduces a hydroxyl group on the benzoxazole.

- Molecular Formula : C₁₅H₁₃BrN₂O₅S

- Properties : Bromine’s larger atomic radius may enhance halogen bonding interactions, while the hydroxyl group introduces polarity .

Compound 17 (from )

- Name : 5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide

- Key Differences : Replaces the oxadiazole-isoxazole group with a piperidine-linked dihydrobenzofuran.

- Molecular Weight : 509.06 g/mol

Functional Group and Bioactivity Comparisons

Sulfamethoxazole Hybrids ()

- Structure: 4-Thiazolidinone hybrids derived from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

- Key Differences: Replace the oxadiazole with a thiazolidinone ring.

- Bioactivity : Demonstrated antimicrobial properties, suggesting that heterocyclic appendages significantly influence target specificity .

1,3,4-Oxadiazole Derivatives ()

- Example : 5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide.

- Key Differences : Features a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole, with a sulfanyl acetamide chain.

Biological Activity

5-Chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C15H13ClN4O4

- Molecular Weight : 348.74 g/mol

The compound features a sulfonamide group that is known for its broad range of biological activities, particularly in antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonamide with 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole derivatives. Characterization is performed using techniques such as NMR and IR spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives. For instance, a study evaluating the antibacterial activity of various compounds showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating their potential use as antibiotics .

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus (Gram-positive) |

| Compound B | 20 | Escherichia coli (Gram-negative) |

Anticancer Activity

Research has also indicated that benzene sulfonamide derivatives can exert cytotoxic effects on various cancer cell lines. A comprehensive study on related compounds demonstrated that they could inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3), among others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

- Cardiovascular Effects : A study investigated the effects of similar sulfonamide derivatives on perfusion pressure in isolated rat heart models. It was found that these compounds could influence coronary resistance significantly, suggesting potential applications in treating cardiac conditions .

- Calcium Channel Inhibition : Another case study highlighted the interaction of sulfonamide derivatives with calcium channels, indicating their potential role as calcium channel blockers which could be beneficial in managing hypertension .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the benzene ring or the sulfonamide group can enhance efficacy against specific targets. For example, substituents on the oxadiazole ring have been shown to improve selectivity and potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how do reaction conditions affect yield?

- Methodology : The compound’s synthesis involves multi-step heterocyclic coupling. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C) .

- Step 2 : Sulfonamide linkage via nucleophilic substitution between the benzenesulfonyl chloride intermediate and the oxadiazole-methylamine derivative (e.g., in aqueous sodium carbonate at RT for 24h) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDC, HOBt, 0°C | 37–62 | >95% |

| 2 | Na₂CO₃, RT | 47–98 | >90% |

- Key Variables : Temperature control during coupling (0°C vs. RT) significantly impacts yield, with lower temperatures reducing side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), sulfonamide NH (δ ~7.1 ppm), and isoxazole/oxadiazole protons (δ ~6.5–8.5 ppm) .

- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 439.08; observed = 439.07) .

- X-ray crystallography : Resolve molecular conformation and non-classical interactions (e.g., C–H···O/N) for stability analysis .

Advanced Research Questions

Q. What strategies are effective in optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodology :

- Substitution Analysis : Replace the 5-methylisoxazole group with other heterocycles (e.g., triazoles or pyrazoles) to assess NLRP3 inflammasome inhibition .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., sulfonamide binding to ATPase domains) .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Case Study : Inconsistent IC₅₀ values for NLRP3 inhibition (e.g., 0.5 µM in THP-1 cells vs. 2.1 µM in murine macrophages):

- Root Cause : Differences in cell membrane permeability or off-target effects in primary cells.

- Resolution :

- Validate using orthogonal assays (e.g., ELISA for IL-1β vs. caspase-1 activation).

- Apply pharmacokinetic profiling (e.g., microsomal stability tests) to rule out metabolic interference .

Q. What computational tools are recommended for predicting the compound’s toxicity and metabolic pathways?

- Methodology :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and Ames test mutagenicity .

- Metabolite Identification : Employ LC-HRMS/MS with fragmentation patterns to detect phase I/II metabolites (e.g., sulfonation or glucuronidation of the benzenesulfonamide group) .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or oxidative environments?

- Stability Data :

- pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 10) due to sulfonamide hydrolysis. Use buffered solutions (pH 6–7) for in vitro assays .

- Light Sensitivity : Photooxidation of the methoxy group generates quinone intermediates. Store in amber vials under N₂ .

- PPE : Respirators (NIOSH-approved) and nitrile gloves are mandatory during synthesis to prevent inhalation/contact .

Data Reproducibility

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Protocol Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.